molecular formula C16H15BrO3 B2508420 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde CAS No. 692262-21-8

2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde

Cat. No.: B2508420
CAS No.: 692262-21-8
M. Wt: 335.197
InChI Key: ZYTFSJAKRZEKSX-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is a useful research compound. Its molecular formula is C16H15BrO3 and its molecular weight is 335.197. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Processes and Chemical Transformations

    • The compound is involved in the synthesis of various other chemical compounds. For example, its derivatives are used in the preparation of 3,4,5-trimethoxy benzaldehyde, indicating its role in complex chemical syntheses (Feng, 2002).
    • It is also used in the synthesis of specific phenyl-propenamides, which are further utilized to create novel copolymers with styrene. These copolymers have applications in material science due to their unique thermal and structural properties (Kharas et al., 2015).
  • Nematicidal Activity

    • Derivatives of this compound are used in the synthesis of certain carbamates, which have shown nematicidal activity against root-knot nematodes. This suggests potential applications in agriculture and pest control (Kumari, Singh, & Walia, 2014).
  • Biological Evaluation

    • Another application includes its use in synthesizing specific dihydropyrimidine derivatives, which have been characterized and evaluated for antimicrobial activity. This indicates its potential use in the development of new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
  • Light-Emitting Performance

    • In the field of optoelectronics, this compound's derivatives are used in the synthesis of light-emitting monomers, which have potential applications in the development of new light-emitting materials (Shou-xin, 2010).
  • Liquid Crystalline Behavior

    • The compound is utilized in synthesizing liquid crystal molecules, indicating its application in the development of new materials with specific liquid crystalline properties, which are important for display technologies and other applications (Jamain, Omar, & Khairuddean, 2020).
  • Cytotoxicity Studies

    • It serves as a starting material for synthesizing compounds that have been evaluated for cytotoxicity against human tumor cell lines, suggesting its potential in cancer research and therapy (Brandes et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their conformation and function. The exact nature of these changes is currently under investigation.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which regulates cell division and differentiation. FGFR2 is involved in the FGFR signaling pathway, influencing cell growth and tissue repair .

Pharmacokinetics

Its molecular weight of335.19 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context of its use. Given its targets, it may influence cell growth and differentiation, potentially making it useful in treating conditions like cancer .

Properties

IUPAC Name

2-bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTFSJAKRZEKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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